5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxadiazole family, which is known for its diverse biological activities. This compound has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, pain, and cancer progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological properties. It can be used to study the mechanisms of inflammation, pain, and cancer progression. Additionally, it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate 2-(4-chlorophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, which can be further reacted with acetic anhydride to yield the final product.
Scientific Research Applications
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory and analgesic activities through its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been shown to have anticancer activity through its ability to induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCJIZYFTVPVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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